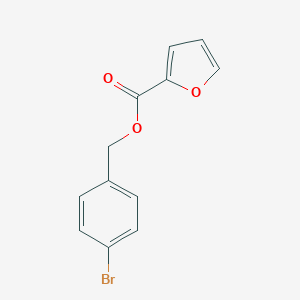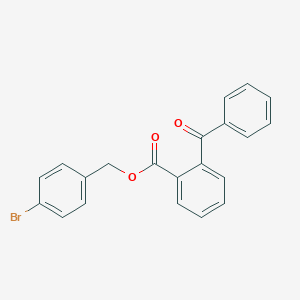![molecular formula C24H21NO4 B338855 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate](/img/structure/B338855.png)
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate is an organic compound that features a biphenyl group, an oxoethyl group, and an acetylamino group attached to a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl-4-yl oxoethyl intermediate: This can be achieved by reacting biphenyl-4-carboxylic acid with an appropriate reagent to introduce the oxoethyl group.
Acetylation of the amine group: The intermediate is then reacted with acetic anhydride to introduce the acetylamino group.
Esterification: The final step involves esterifying the product with 4-methylbenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the oxoethyl and acetylamino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(acetylamino)-4-methylbenzoate: shares similarities with other biphenyl derivatives and acetylamino compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-acetamido-4-methylbenzoate |
InChI |
InChI=1S/C24H21NO4/c1-16-8-9-21(14-22(16)25-17(2)26)24(28)29-15-23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,26) |
InChI Key |
JVORAXFAMIJUNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B338780.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B338781.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-hydroxy-2-naphthoate](/img/structure/B338782.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B338784.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-furoate](/img/structure/B338785.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-3-methylbenzoate](/img/structure/B338789.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-bromobenzoate](/img/structure/B338790.png)



